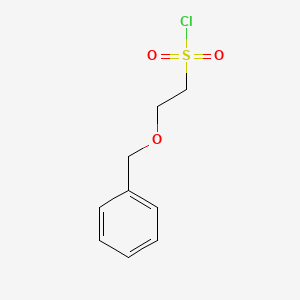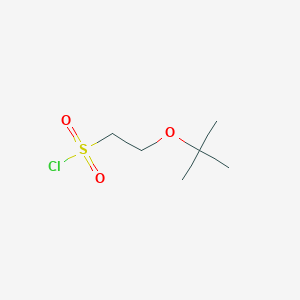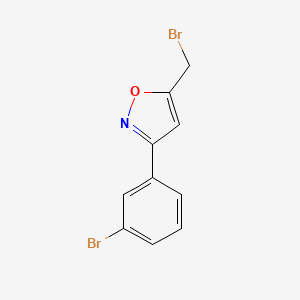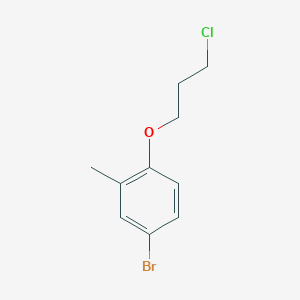
2-(Benzyloxy)ethanesulfonyl chloride
Descripción general
Descripción
2-(Benzyloxy)ethanesulfonyl chloride is an organosulfate compound . It is a derivative of benzyloxyethanesulfonic acid, which is formed through the reaction of benzyl alcohol and ethanesulfonic acid.
Molecular Structure Analysis
The molecular formula of 2-(Benzyloxy)ethanesulfonyl chloride is C9H11ClO3S . The InChI code is 1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 .Physical And Chemical Properties Analysis
2-(Benzyloxy)ethanesulfonyl chloride has a molecular weight of 234.7 g/mol . It is a powder and should be stored at a temperature below -10°C .Aplicaciones Científicas De Investigación
Palladium-catalyzed Arylation
A study by Zhang et al. (2011) highlights the use of palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method tolerates a wide range of functional groups, offering a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang, M., Zhang, S., Liu, M.-c., & Cheng, J., 2011).
Synthesis of N-Benzyloxycarbonyl-2-aminoalkanesulfonyl Chlorides
Abdellaoui et al. (2017) demonstrated the synthesis of N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, crucial for creating sulfonopeptides. These compounds act as receptor ligands and enzyme inhibitors, showcasing a strategy for producing diverse functionalized side-chains (Abdellaoui, H., Chen, X., & Xu, J., 2017).
Development of Multisulfonyl Chlorides
Percec et al. (2001) focused on the synthesis of functional aromatic bis(sulfonyl chlorides) and their applications. These compounds are essential in creating dendritic and complex organic molecules, signifying their importance in advanced organic synthesis (Percec, V. et al., 2001).
Green Synthesis Approaches
Duan, Gu, and Deng (2006) explored the use of transition metal chlorides with benzyl alcohol for low-temperature synthesis of nanostructures. This method provides a green, scalable approach to producing crystalline nano-objects with controlled dimensionality, highlighting an environmentally friendly application of sulfonyl chloride derivatives (Duan, Z., Gu, Y., & Deng, Y., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(Benzyloxy)ethanesulfonyl chloride is the nucleophilic groups in various biological molecules . These include alcohols, amines, and thiols, which can react with the sulfonyl chloride group in the compound.
Mode of Action
2-(Benzyloxy)ethanesulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . The compound’s sulfonyl chloride group is highly reactive and susceptible to attack by nucleophiles. This leads to the substitution of the chloride group by the nucleophile, forming a new bond .
Biochemical Pathways
The exact biochemical pathways affected by 2-(Benzyloxy)ethanesulfonyl chloride depend on the specific nucleophile involved in the reaction. For instance, when the nucleophile is an alcohol, the compound transforms the alcohol into its corresponding benzyloxy-protected sulfonate ester. When the nucleophile is an amine, the compound introduces a sulfonamide group. And when the nucleophile is a thiol, the compound generates a sulfonyl thioether.
Pharmacokinetics
Given its reactivity, it’s likely that the compound is rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of 2-(Benzyloxy)ethanesulfonyl chloride’s action depend on the specific nucleophile involved in the reaction. The compound can modify the chemical structure of various biological molecules, potentially altering their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)ethanesulfonyl chloride. For instance, the compound’s reactivity might be affected by factors such as pH, temperature, and the presence of other reactive species . .
Propiedades
IUPAC Name |
2-phenylmethoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSVJFRJXMWFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881407-20-1 | |
| Record name | 2-(benzyloxy)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)


![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)




![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)


